molecular formula C12H10N2OS B13946182 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one CAS No. 51068-11-2

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one

Cat. No.: B13946182
CAS No.: 51068-11-2
M. Wt: 230.29 g/mol
InChI Key: QFKQAYHUYGWWNA-UHFFFAOYSA-N
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Description

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one is a bicyclic heterocyclic compound featuring a fused 9-membered ring system (bicyclo[4.3.0]) with nitrogen atoms at positions 1 and 5, a sulfur atom at position 7, a phenyl substituent at position 8, and a ketone group at position 4.

Properties

CAS No.

51068-11-2

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C12H10N2OS/c15-11-6-7-14-8-10(16-12(14)13-11)9-4-2-1-3-5-9/h1-7,10H,8H2

InChI Key

QFKQAYHUYGWWNA-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=O)C=CN21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Approach

The preparation of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one typically involves the construction of the bicyclic core through cyclization reactions of precursors containing appropriate functional groups, such as thiolactams and amino groups, followed by functional group transformations to install the phenyl substituent and the bicyclic framework.

Hg(II)-Mediated Cyclization of N-Aminopropyl-Gamma-Thiolactams

One of the most efficient and reported methods involves the mercury(II)-mediated cyclization of N-aminopropyl-gamma-thiolactams. This method facilitates the formation of the 1,5-diazabicyclo[4.3.0]nonene core, incorporating sulfur and nitrogen atoms in the bicyclic system.

  • Procedure Highlights:

    • Starting from N-aminopropyl-gamma-thiolactams, treatment with Hg(II) salts induces cyclization.
    • The reaction proceeds via intramolecular nucleophilic attack and ring closure.
    • Subsequent functional group manipulations allow for the introduction of the phenyl group at the 8-position and oxidation to the lactam (4-one) functionality.
  • Advantages:

    • High regioselectivity and yields.
    • The method allows for the synthesis of N-substituted gamma-lactams and amidine-containing bicyclic structures.
    • Provides access to novel peptidomimetic scaffolds.
  • Reference:

    • The method is detailed in a 2007 study focusing on diazabicyclo[4.3.0]nonene-based peptidomimetics, highlighting the Hg-mediated cyclization as a key step in synthesizing these scaffolds.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Advantages Limitations Source
Hg(II)-mediated cyclization of N-aminopropyl-gamma-thiolactams Hg(II) salts, N-aminopropyl-gamma-thiolactams Moderate to High (not specified) High regioselectivity, suitable for peptidomimetic scaffolds Use of toxic mercury reagents
Deprotection using potassium carbonate Potassium carbonate, stirring Not specified Mild conditions, facilitates cyclization Requires subsequent functionalization
Imidate intermediate cyclization (related systems) Imidate precursors, controlled reaction 56% (related compound) Useful for related bicyclic diazabicyclo compounds Not directly reported for target compound

Research Findings and Notes

  • The Hg(II)-mediated cyclization is the most documented and efficient method for synthesizing the bicyclic core of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one , enabling the formation of complex peptidomimetic structures.

  • Functionalization steps, such as the introduction of the phenyl substituent and oxidation to the lactam, require careful control of reaction conditions to maintain the integrity of the bicyclic system.

  • Alternative methods involving imidate intermediates or other cyclization strategies may be explored for analogues or related compounds but lack direct application data for this specific molecule.

  • The use of mercury reagents, while effective, poses environmental and safety concerns, prompting interest in developing mercury-free protocols.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural differences and functional attributes between the target compound and its analogs:

Compound Name Core Structure Key Substituents/Functional Groups Reported Activities References
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one (Target) Bicyclo[4.3.0] 7-thia (S), 8-phenyl, 4-one Inferred: Potential antimicrobial, antioxidant N/A
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0] 1,4-diaza, 2,5-dioxo Antimicrobial (Gram±), antioxidant
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0] 1,4-diaza, 2,5-dioxo, 3-benzyl Antimicrobial (Gram±), antioxidant
1,4-Diaza-2,5-dioxo-3-isobutyl bicyclo[4.3.0]nonane Bicyclo[4.3.0] 1,4-diaza, 2,5-dioxo, 3-isobutyl Antimicrobial (Gram±), antioxidant
4-Methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide (TMZ) Bicyclo[4.3.0] 5-oxo, 4-methyl, carboxamide, pentazabicyclic Alkylating agent (chemotherapy for GBM)
DBNE (1-Ethyl-1,5-diazabicyclo[4.3.0]-non-5-enium) Bicyclo[4.3.0] (ionic liquid) 1-ethyl, cationic nitrogen framework Solvent for biomaterials, extraction

Key Differences and Implications

Heteroatom Composition
  • The target compound incorporates sulfur (7-thia), which may enhance lipophilicity and alter redox properties compared to oxygen-containing analogs like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane . Sulfur’s larger atomic radius and polarizability could influence binding to biological targets or stability in ionic environments.
  • TMZ () contains five nitrogen atoms, enabling alkylating activity via nitroso groups, a feature absent in the target compound .
Pharmacological Activity
  • Antimicrobial Activity : Analogs with 2,5-dioxo groups (e.g., 3-benzyl derivative) show broad-spectrum activity against Gram± bacteria, likely due to hydrogen bonding and membrane disruption . The target’s phenyl and thia groups may modulate specificity or potency.
  • Antioxidant Potential: Dioxo analogs exhibit radical-scavenging activity, which correlates with conjugated π-systems and electron-withdrawing groups. The target’s ketone and sulfur may offer similar or enhanced redox activity.
Physicochemical Properties
  • Ionic Liquids (DBNE) : Cationic bicyclic structures like DBNE demonstrate high thermal stability (>110°C) and utility in protein dissolution . The target’s neutral, sulfur-containing framework may reduce polarity, affecting solubility in aqueous vs. organic media.

Biological Activity

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one is C12H10N2OS, with a molar mass of approximately 230.29 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Synthesis

The synthesis of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. Specific synthetic routes have been documented in literature, providing insights into the practical applications of this compound in drug development.

Antinociceptive and Antihyperalgesic Effects

Recent studies have demonstrated that derivatives of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one exhibit significant antinociceptive and antihyperalgesic properties. In particular, a series of compounds related to this structure were evaluated for their ability to alleviate pain in various models:

  • Scopolamine-Induced Amnesia : Some derivatives were tested for their nootropic effects in mouse models exhibiting scopolamine-induced amnesia, showing promise in cognitive enhancement.
  • Neuropathic Pain Models : Compounds demonstrated efficacy in reducing pain responses in streptozotocin-induced and oxaliplatin-induced neuropathic pain models, outperforming standard treatments like pregabalin .

The mechanisms underlying the biological activities of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one are believed to involve modulation of neurotransmitter systems and inflammatory pathways:

  • Neurotransmitter Modulation : The compound appears to influence the levels of neurotransmitters such as serotonin and norepinephrine, which are critical in pain perception and mood regulation.
  • Anti-inflammatory Pathways : It may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in pain signaling pathways.

Case Studies

Several case studies have highlighted the pharmacological potential of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one:

StudyModelFindings
Study 1Mouse Passive Avoidance TestDemonstrated nootropic effects with significant memory enhancement compared to controls .
Study 2Neuropathic Pain ModelShowed superior antihyperalgesic activity compared to pregabalin in both streptozotocin and oxaliplatin models .

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